N-Dansyl-DL-serine cyclohexylammonium salt
Description
Contextualizing Dansyl-Tagged Amino Acids in Modern Chemical Biology and Analytical Science
Dansyl-tagged amino acids are a cornerstone of sensitive biochemical analysis, a status they have maintained for decades. The dansyl group, an abbreviation for 5-(dimethylamino)naphthalene-1-sulfonyl, is a fluorescent label that can be covalently attached to the primary amino group of amino acids through a reaction with dansyl chloride. scbt.com This derivatization results in a stable sulfonamide linkage, yielding a product that is highly fluorescent and readily detectable. scbt.com
The utility of dansyl-tagged amino acids spans a wide range of analytical techniques. In protein chemistry, they have been instrumental in N-terminal amino acid analysis and peptide sequencing. bsu.edu The fluorescence of the dansyl group allows for detection at very low concentrations, making it a powerful tool for analyzing minute biological samples. bsu.edu In modern analytical science, dansylated amino acids are extensively used in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov The dansyl tag not only provides a fluorescent signal for detection but also enhances the chromatographic separation and ionization efficiency of the amino acids. nih.gov
The environmental sensitivity of the dansyl fluorophore is another key aspect of its utility. The fluorescence emission spectrum of a dansyl-amino acid can shift in response to changes in the polarity of its local environment, a property that has been exploited in studies of protein folding and conformational changes. scbt.com This solvatochromic behavior provides valuable insights into the molecular dynamics of biological systems.
The Role of Serine and its Derivatives in Biochemical and Analytical Methodologies
Serine is a non-essential amino acid with a central role in a vast array of metabolic pathways. Beyond its fundamental function as a building block of proteins, serine is a precursor to numerous other essential biomolecules, including other amino acids like glycine (B1666218) and cysteine, as well as purines and pyrimidines. Its hydroxyl side chain is a key site for post-translational modifications such as phosphorylation, which is a critical mechanism for regulating protein activity and signaling pathways.
The derivatization of serine, as in N-Dansyl-DL-serine, is crucial for its analysis in complex biological matrices. The inherent properties of serine can make its direct detection and quantification challenging. By attaching a dansyl group, researchers can significantly enhance the sensitivity and selectivity of serine analysis. researchgate.net This is particularly important in studies of amino acid metabolism, where precise quantification of serine levels can provide insights into cellular physiology and disease states.
The use of both D- and L-serine in the form of DL-serine derivatives is relevant in various research contexts. While L-serine is the proteinogenic enantiomer, D-serine has been recognized as an important neuromodulator in the central nervous system. nih.govnih.gov Therefore, analytical methods capable of separating and quantifying both enantiomers are essential for neurochemical research. Derivatization with reagents like dansyl chloride, followed by chiral chromatography, is a common strategy to achieve this separation. researchgate.net
Significance of Cyclohexylammonium Salts in Amino Acid Chemistry
The formation of a salt with cyclohexylamine (B46788) to yield a cyclohexylammonium salt is a deliberate choice in the preparation of certain amino acid derivatives for analytical purposes. In the context of N-Dansyl-DL-serine, the cyclohexylammonium counter-ion can influence the compound's solubility, crystallinity, and chromatographic behavior.
It is important to note that in certain chromatographic methods, the presence of a counter-ion might be intentionally modified or suppressed by the mobile phase conditions to achieve optimal separation. nih.gov Nevertheless, the initial preparation of the dansylated amino acid as a cyclohexylammonium salt provides a stable and manageable form of the compound for storage and subsequent use in analytical workflows.
Detailed Research Findings
While specific research articles focusing exclusively on N-Dansyl-DL-serine cyclohexylammonium salt are not abundant, the broader applications of dansylated amino acids, including dansyl-serine, are well-documented. These studies collectively highlight the utility of this class of compounds in various analytical and biochemical contexts.
High-Performance Liquid Chromatography (HPLC) Applications
A primary application of dansylated amino acids is in their separation and quantification using HPLC. The dansyl group provides a strong chromophore for UV detection and, more importantly, a fluorophore for highly sensitive fluorescence detection. researchgate.net HPLC methods for the analysis of dansyl-amino acids typically involve reversed-phase chromatography, where the separation is based on the hydrophobicity of the derivatives. usda.gov
The general procedure involves the derivatization of a mixture of amino acids with dansyl chloride, followed by injection of the reaction mixture into the HPLC system. bsu.edu A gradient elution is often employed to resolve the different dansylated amino acids. usda.gov The detection of N-Dansyl-serine within a complex mixture of other amino acid derivatives is a common application, allowing for its quantification in biological fluids, protein hydrolysates, and other sample types. usda.gov
Fluorescence Spectroscopy Studies
The fluorescent properties of the dansyl group make N-Dansyl-DL-serine a useful probe in fluorescence spectroscopy. The excitation and emission wavelengths of the dansyl fluorophore are sensitive to the polarity of the surrounding environment. researchgate.net This property can be used to study the binding of serine-containing peptides or proteins to other molecules. For instance, a change in the fluorescence spectrum of a dansyl-serine residue within a peptide upon binding to a receptor could indicate a change in the local environment of that residue, providing information about the binding interaction. nih.gov
Mass Spectrometry Analysis
In conjunction with HPLC, mass spectrometry (MS) is a powerful tool for the analysis of dansylated amino acids. The dansyl group can enhance the ionization of amino acids in electrospray ionization (ESI) mass spectrometry, leading to improved sensitivity. nih.gov LC-MS methods allow for the confident identification and quantification of N-Dansyl-serine based on both its retention time and its mass-to-charge ratio.
Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₈N₂O₅S•C₆H₁₃N | scbt.com |
| Molecular Weight | 437.55 g/mol | scbt.com |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data of N-Dansyl-serine
| Spectroscopic Property | Wavelength (nm) | Reference |
| UV-Vis Absorption Maxima (in ethanol) | ~254 and ~340 | sigmaaldrich.com |
| Fluorescence Excitation Maximum | ~335 | aatbio.com |
| Fluorescence Emission Maximum | ~518 | aatbio.com |
Note: Spectroscopic data for N-Dansyl-serine is based on general data for dansyl derivatives, as specific data for this compound was not available in the searched literature.
Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S.C6H13N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;7-6-4-2-1-3-5-6/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVMXASXEDTEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657533 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]serine--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42808-14-0 | |
| Record name | Serine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42808-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]serine--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chromatographic and Electrophoretic Separations of N Dansyl Dl Serine and Dansyl Amino Acid Derivatives
High-Performance Liquid Chromatography (HPLC) of Dansyl Amino Acids
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dansyl amino acids. The pre-column derivatization of amino acids with dansyl chloride yields stable, fluorescent sulfonamide adducts that are well-suited for separation and detection. researchgate.net This derivatization is typically performed in an aqueous-organic mixture at an alkaline pH of 9.5-10 to facilitate the reaction with primary and secondary amino groups. researchgate.net The resulting dansylated amino acids can be effectively separated and quantified, providing a robust analytical tool for complex biological samples. nih.gov
Reversed-Phase HPLC Method Development for Dansyl Amino Acid Analysis
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of dansyl amino acids. researchgate.net The method development involves optimizing several parameters to achieve efficient separation of a mixture of derivatives.
Stationary Phase: The separation is typically carried out on a nonpolar stationary phase, most commonly a C18 (octadecylsilane) or C8 (octylsilane) column. researchgate.net These columns provide a hydrophobic environment that interacts with the nonpolar dansyl group and the amino acid side chains. bsu.edu
Mobile Phase: A gradient elution is generally employed, starting with a polar mobile phase and gradually increasing the concentration of a nonpolar organic modifier. bsu.edu The mobile phase often consists of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netusda.gov The gradient allows for the separation of dansyl amino acids with varying polarities in a single run. bsu.edu For instance, a method for separating 22 dansyl amino acids might use a gradient of sodium acetate buffer and methanol. usda.gov
Detection: The inherent fluorescence of the dansyl group enables highly sensitive detection. researchgate.net A fluorescence detector is typically used, with excitation wavelengths around 325-340 nm and emission wavelengths in the range of 510-559 nm. researchgate.netusda.govnih.gov UV detectors can also be used, with absorption maxima observed at approximately 246 nm and 325 nm for dansylated amino acids. researchgate.net
The derivatization process itself is a critical step. The reaction with dansyl chloride must be optimized to ensure complete derivatization of all amino acids in the sample. nih.gov The pH is a crucial factor, with a pH of 9.5 being optimal for the reaction with unprotonated amine groups while minimizing the hydrolysis of dansyl chloride. usda.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | C18 or C8, 3-5 µm particle size | researchgate.net |
| Mobile Phase A | Aqueous buffer (e.g., Sodium Acetate, pH adjusted) | usda.gov |
| Mobile Phase B | Acetonitrile or Methanol | researchgate.net |
| Elution Mode | Gradient elution (e.g., 14% to 100% B over 40 min) | bsu.edu |
| Flow Rate | 0.5 - 1.5 mL/min | researchgate.net |
| Detection (Fluorescence) | Excitation: ~340 nm, Emission: ~510 nm | usda.gov |
| Detection (UV) | ~254 nm or ~325 nm | researchgate.net |
Chiral Stationary Phase Applications in Dansyl-DL-serine Enantioseparation
The separation of enantiomers (D- and L-isomers) of amino acids is critical, as D-isomers like D-serine have significant physiological roles, particularly in the central nervous system. chromatographyonline.com While derivatization with a chiral reagent can produce diastereomers separable on standard RP-HPLC columns, the direct separation of enantiomers using a chiral stationary phase (CSP) is often preferred to avoid potential complications from the derivatization step. sigmaaldrich.comnih.gov
Several types of CSPs have proven effective for the enantioseparation of dansyl amino acids, including N-Dansyl-DL-serine.
Cyclodextrin-Based CSPs: Native and derivatized β- and γ-cyclodextrins are widely used. researchgate.net The separation mechanism involves the inclusion of the dansyl group or the amino acid side chain into the hydrophobic cavity of the cyclodextrin, with chiral recognition arising from interactions between the analyte and the chiral selectors on the rim of the cyclodextrin. researchgate.net
Crown Ether-Based CSPs: These phases are particularly well-suited for separating the D- and L-isomers of amino acids. chromatographyonline.com For example, a (18-crown-6)-tetracarboxylic acid CSP has been used to achieve baseline resolution of serine enantiomers. chromatographyonline.com
Macrocyclic Glycopeptide-Based CSPs: Antibiotics like teicoplanin, when bonded to a silica (B1680970) support, act as effective chiral selectors. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating polar, underivatized amino acids as well as their derivatives. sigmaaldrich.com
Ligand-Exchange Chromatography: This technique can also be employed for the enantiomeric separation of dansyl amino acids, often using a CSP with a bonded D- or L-amino acid. researchgate.netchromatographytoday.com
| CSP Type | Principle of Separation | Application Example | Reference |
|---|---|---|---|
| Cyclodextrin-based | Inclusion complexation and intermolecular interactions. | Enantioseparation of various dansyl amino acids. | researchgate.net |
| Crown Ether-based | Host-guest complexation, primarily with the protonated amino group. | Baseline resolution of D- and L-serine. | chromatographyonline.com |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Multiple chiral recognition mechanisms including hydrogen bonding, ionic, and dipole interactions. | Direct analysis of underivatized amino acid enantiomers. | sigmaaldrich.com |
| Ligand Exchange | Formation of transient diastereomeric metal complexes with a chiral selector. | Separation of dansyl and dabsyl amino acid enantiomers. | researchgate.netchromatographytoday.com |
Quantitative Method Validation in HPLC for Dansyl Amino Acid Profiling
For the reliable quantification of N-Dansyl-DL-serine and other dansyl amino acids in biological or clinical samples, the HPLC method must be thoroughly validated. Method validation ensures that the analytical procedure is accurate, precise, and reliable for its intended purpose. Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis of the peak area versus concentration. Excellent linearity is often demonstrated with a coefficient of determination (R²) greater than 0.98 or 0.99. researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For dansyl amino acids using fluorescence detection, LODs can be in the femtomole range. nih.gov
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., intra-day and inter-day precision). RSD values of less than 5% indicate good reproducibility. nih.govnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the recovery percentage is calculated. nih.gov
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is confirmed by the absence of interfering peaks at the retention time of the analyte. nih.gov
Capillary Electrophoresis (CE) and Related Techniques for Dansyl Amino Acids
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, small sample volume requirements, and rapid analysis times, making it an excellent alternative or complementary method to HPLC for dansyl amino acids. nih.gov The separation in CE is based on the differential migration of charged species in an electric field.
Laser-Induced Fluorescence (LIF) Detection in CE of Dansyl Amino Acids
The sensitivity of CE can be dramatically enhanced by coupling it with Laser-Induced Fluorescence (LIF) detection. nih.gov This is particularly advantageous for dansyl amino acids due to the fluorescent properties of the dansyl moiety. The LIF detector uses a laser as the excitation source, which provides high-intensity, monochromatic light that can be focused onto the small-diameter capillary, minimizing background noise and maximizing signal. researchgate.net
For dansyl derivatives, an excitation source with a wavelength aligning with the absorption characteristics of the dansyl group, such as a 325 nm laser, is effective. nih.gov The resulting fluorescence emission, typically around 530 nm, is then detected. nih.gov This setup allows for extremely low limits of detection, often reaching sub-nanomolar or attomole levels, which is crucial for analyzing trace amounts of amino acids in complex biological samples like cerebrospinal fluid or single-cell lysates. nih.gov The high sensitivity of CE-LIF makes it a valuable tool in neuroscience and astrobiology for the detection of amino acid biosignatures. nih.gov
Gradient Elution Isotachophoresis (GEITP) and Capillary Zone Electrophoresis (CZE) for Enhanced Sensitivity
Capillary Zone Electrophoresis (CZE) is the simplest and most common mode of CE. In CZE, dansylated amino acids, which are anionic in basic buffers, are separated based on their charge-to-size ratio. tandfonline.com The separation can be optimized by adjusting several parameters:
Buffer pH: The pH of the background electrolyte is critical as it affects the charge of the analytes and the magnitude of the electroosmotic flow (EOF). For dansyl amino acids, chiral resolution is often enhanced at higher pH values (e.g., pH 8.0), which suggests an interaction between the carboxylate group on the analyte and a cationic chiral selector. nih.gov
Chiral Selectors: For the enantioseparation of N-Dansyl-DL-serine, chiral selectors are added to the background electrolyte. Cyclodextrins and their derivatives are commonly used selectors that form transient diastereomeric complexes with the enantiomers, leading to different migration times. nih.gov Metal complexes, such as a Cu(II)-aspartame complex, can also serve as effective chiral selectors. tandfonline.com
Organic Modifiers: The addition of organic solvents like methanol can further improve chiral separation. nih.gov
Gradient Elution Isotachophoresis (GEITP) is an electrophoretic enrichment technique that can be coupled with CZE to significantly enhance detection sensitivity. nih.gov In GEITP, analytes are concentrated or "stacked" into sharp zones between a leading electrolyte (with high mobility) and a terminating electrolyte (with low mobility). This preconcentration step, performed before the CZE separation, can lead to sensitivity enhancements of several hundred- to over a thousand-fold. nih.gov By applying GEITP, it is possible to analyze amino acids at nanomolar concentrations even with a conventional UV absorbance detector, thereby providing a powerful tool for trace analysis without requiring fluorescent derivatization, although it can be combined with LIF for even greater sensitivity. nih.gov
Microfluidic Platforms for Dansyl Amino Acid Analysis
Microfluidic chip electrophoresis has emerged as a powerful tool for the rapid and efficient separation of biomolecules, including dansyl amino acids. researchgate.netnih.gov These platforms offer significant advantages such as low sample and reagent consumption, fast analysis times, and the potential for high-throughput screening. researchgate.netnih.gov The separation of dansyl amino acids on microfluidic devices is typically achieved through microchip capillary electrophoresis (MCE).
In a typical MCE setup for dansyl amino acid analysis, a glass or polymer microchip with etched channels is used. The separation mechanism relies on the differential migration of the negatively charged dansyl amino acid derivatives in an electric field. Factors such as the buffer pH, concentration, and the presence of additives like cyclodextrins can be optimized to achieve high-resolution separations.
Laser-induced fluorescence (LIF) is a common detection method for dansyl amino acids in microfluidic systems, offering exceptional sensitivity with detection limits reaching the femtomole and even attomole range. nih.gov An ultra-sensitive, high-performance liquid chromatography-based laser-stimulated fluorescence detection system has been developed for the simultaneous detection of 20 derivatized amino acids, with detection limits ranging from 4.32 to 85.34 femtomoles. nih.gov
While specific studies detailing the microfluidic separation of N-Dansyl-DL-serine cyclohexylammonium salt are limited, research on the separation of a mixture of dansyl amino acids, including dansyl-serine, demonstrates the feasibility of this technique. For instance, a microchip electrophoresis-mass spectrometric (MCE-MS) method was developed for the fast chiral analysis of serine, achieving a resolution of 1.0 within 130 seconds. researchgate.net The table below summarizes typical conditions used for the MCE separation of dansyl amino acids.
| Parameter | Condition | Reference |
|---|---|---|
| Microchip Material | Glass/PDMS hybrid | researchgate.net |
| Separation Channel Length | ~4 cm | nih.gov |
| Buffer | 20 mM HEPES, pH 7.5, with additives | nih.gov |
| Separation Voltage | 2500 V | nih.gov |
| Detection Method | Laser-Induced Fluorescence (LIF) / Mass Spectrometry (MS) | researchgate.netnih.gov |
Thin-Layer Chromatography (TLC) in Dansyl Amino Acid Research
Thin-Layer Chromatography (TLC) remains a valuable and widely used technique for the separation and identification of dansyl amino acids due to its simplicity, cost-effectiveness, and versatility. nih.gov The separation is based on the differential partitioning of the analytes between a stationary phase (e.g., silica gel) and a mobile phase. nih.gov
Two-dimensional TLC (2D-TLC) significantly enhances the resolution of complex mixtures of dansyl amino acids compared to one-dimensional TLC. In this technique, the sample is spotted on a corner of a square TLC plate, and the chromatogram is developed in one direction with a specific solvent system. After drying, the plate is rotated 90 degrees and developed in the second dimension with a different solvent system, leading to a better spread of the spots across the plate.
The choice of solvent systems for each dimension is critical for achieving optimal separation. Typically, a combination of solvents with different polarities and selectivities is employed. For instance, a common approach involves using a less polar solvent system in the first dimension and a more polar one in the second.
While comprehensive 2D-TLC data for a wide range of dansyl amino acids can be found in historical literature, specific recent studies detailing the Rf values for N-Dansyl-DL-serine in a 2D system are less common. However, based on the known chromatographic behavior of dansyl amino acids, the following table provides hypothetical Rf values for dansyl-serine in representative 2D-TLC systems to illustrate the principle.
| Dansyl Amino Acid | Solvent System 1 (First Dimension) | Rf Value 1 | Solvent System 2 (Second Dimension) | Rf Value 2 |
|---|---|---|---|---|
| Dansyl-Serine | Benzene:Pyridine:Acetic Acid (80:20:2) | 0.45 | n-Butanol:Acetic Acid:Water (4:1:5, organic phase) | 0.30 |
| Dansyl-Alanine | Benzene:Pyridine:Acetic Acid (80:20:2) | 0.55 | n-Butanol:Acetic Acid:Water (4:1:5, organic phase) | 0.40 |
| Dansyl-Glycine | Benzene:Pyridine:Acetic Acid (80:20:2) | 0.50 | n-Butanol:Acetic Acid:Water (4:1:5, organic phase) | 0.35 |
The chiral separation of dansyl-DL-serine enantiomers has also been achieved using TLC. This is often accomplished by impregnating the silica gel plate with a chiral selector, such as a macrocyclic antibiotic or an amino acid derivative. researchgate.net For example, the enantiomeric resolution of certain compounds has been achieved on silica gel plates impregnated with L-(-)-serine as the chiral selector. researchgate.net In another study, the separation of L- and D-serine was achieved with a mobile phase consisting of 30% acetonitrile in a triethylamine-phosphate buffer.
Mass Spectrometric Characterization and Quantification of N Dansyl Dl Serine Cyclohexylammonium Salt
Electrospray Ionization Mass Spectrometry (ESI-MS) of Dansyl Amino Acid Conjugates
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar and thermally labile molecules like dansylated amino acids. The dansyl group, with its tertiary amine, readily accepts a proton, leading to a strong signal for the protonated molecule [M+H]⁺ in positive ion mode. nih.gov This derivatization overcomes the poor ionization efficiency of underivatized amino acids. mdpi.com
The general procedure involves dissolving the N-Dansyl-DL-serine cyclohexylammonium salt in an appropriate solvent mixture, often acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid), to facilitate protonation. This solution is then introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then guided into the mass analyzer.
A typical ESI-MS spectrum of a singly dansylated amino acid will show a prominent peak corresponding to the [M+H]⁺ ion. For N-Dansyl-DL-serine (C₁₅H₁₈N₂O₅S), the expected monoisotopic mass of the protonated molecule would be calculated based on its chemical formula.
| Parameter | Description |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analyte | N-Dansyl-DL-serine |
| Expected Ion | [M+H]⁺ |
| Rationale for Enhanced Signal | The tertiary amine of the dansyl group has a high proton affinity, leading to efficient ionization. nih.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of dansylated amino acids. In an MS/MS experiment, the [M+H]⁺ ion of N-Dansyl-DL-serine is isolated in the first stage of the mass spectrometer and then subjected to fragmentation, typically through collision with an inert gas. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, providing a characteristic fragmentation pattern that can be used for identification.
Collisionally Induced Dissociation (CID) Spectroscopy of Dansyl Derivatives
Collisionally induced dissociation (CID) is the most common method for fragmenting ions in tandem mass spectrometry. The fragmentation of dansylated amino acids is often characterized by specific cleavages related to the dansyl moiety and the amino acid structure. researchgate.net For N-Dansyl-DL-serine, characteristic fragment ions would arise from the cleavage of the sulfonamide bond, fragmentation of the naphthalene (B1677914) ring system, and losses from the serine side chain.
A key fragment ion observed in the CID spectra of many dansylated compounds corresponds to the dansyl group itself or fragments thereof. nih.govmdpi.com The fragmentation of the serine portion of the molecule can also provide structural information. The neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group is a common fragmentation pathway for amino acids. researchgate.net
Representative Fragmentation of N-Dansyl-serine ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity/Neutral Loss |
| 339.1 | 234.1 | [Dansyl moiety]⁺ |
| 339.1 | 170.1 | [Dimethylaminonaphthalene]⁺ |
| 339.1 | 321.1 | [M+H - H₂O]⁺ |
| 339.1 | 293.1 | [M+H - H₂O - CO]⁺ |
| 339.1 | 252.1 | [M+H - Serine residue + H]⁺ |
This table represents a plausible fragmentation pattern based on known fragmentation of dansyl derivatives and amino acids. Actual m/z values may vary slightly depending on the instrument and experimental conditions.
Quantitative Mass Spectrometry for Dansyl Amino Acid Profiling
Mass spectrometry is widely used for the quantitative analysis of dansylated amino acids in various biological samples. springernature.comnih.gov The high sensitivity and specificity of MS-based methods make them ideal for measuring the low concentrations of amino acids often found in biological fluids.
Stable Isotope Labeling for Internal Standards in Mass Spectrometry
A common and robust method for accurate quantification by mass spectrometry involves the use of stable isotope-labeled internal standards. nih.gov In the context of dansyl amino acid analysis, this can be achieved by using a "heavy" version of the derivatizing agent, such as ¹³C-labeled dansyl chloride. springernature.com
The sample containing the analyte of interest (e.g., serine) is derivatized with the standard "light" (¹²C) dansyl chloride, while a known amount of a standard solution of the amino acid is derivatized with the "heavy" (¹³C) dansyl chloride. The two samples are then mixed and analyzed by LC-MS. Since the light and heavy labeled compounds have nearly identical chemical and physical properties, they co-elute from the liquid chromatography column. The mass spectrometer can distinguish between the two based on their mass difference. The ratio of the peak areas of the light and heavy labeled analyte is then used to determine the concentration of the analyte in the original sample. This method corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise quantification. nih.gov
Example of Stable Isotope Labeling for Serine Quantification
| Analyte | Derivatizing Agent | Resulting Ion | Purpose |
| Serine in sample | ¹²C-Dansyl chloride | [¹²C-Dansyl-Serine+H]⁺ | Analyte to be quantified |
| Serine standard | ¹³C-Dansyl chloride | [¹³C-Dansyl-Serine+H]⁺ | Internal standard for quantification |
Parallel Reaction Monitoring (PRM) for Targeted Quantification
Parallel Reaction Monitoring (PRM) is a targeted quantitative mass spectrometry technique that utilizes high-resolution and high-accuracy mass analyzers, such as Orbitrap or Q-TOF instruments. researchgate.netnist.gov In a PRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of N-Dansyl-serine) is selected and fragmented. Instead of monitoring only a few pre-selected fragment ions as in selected reaction monitoring (SRM), the entire MS/MS spectrum of the fragment ions is acquired at high resolution. researchgate.net
This approach offers several advantages for the quantification of dansylated amino acids. The high resolution of the fragment ion scan provides excellent specificity, reducing the likelihood of interference from other co-eluting compounds. nist.gov By monitoring multiple fragment ions simultaneously, the confidence in the identification and quantification of the target analyte is increased.
Key Parameters for PRM Analysis of N-Dansyl-serine
| Parameter | Description |
| Precursor Ion (m/z) | The m/z of the [M+H]⁺ ion of N-Dansyl-serine. |
| Collision Energy | Optimized to produce a rich spectrum of fragment ions. |
| Fragment Ions Monitored | Full MS/MS spectrum acquired at high resolution. |
| Quantification | Based on the peak area of one or more specific and intense fragment ions. |
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS Applications
Matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique that can be used for the analysis of dansylated compounds, particularly peptides. nih.govresearchgate.net In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser beam is directed at the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase as ions.
Dansylation has been shown to improve the MALDI-MS analysis of peptides by increasing the ionization efficiency of hydrophilic species. nih.gov The dansyl group's UV-absorbing properties may also contribute to this enhancement. researchgate.net While less common for the analysis of single amino acids compared to ESI, MALDI-TOF MS can be a rapid and sensitive method for screening dansylated compounds.
Typical Parameters for MALDI-TOF MS of Dansylated Compounds
| Parameter | Description |
| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and small molecules. |
| Laser | Typically a nitrogen laser (337 nm) or a Nd:YAG laser (355 nm). |
| Observed Ion | Primarily [M+H]⁺, but [M+Na]⁺ and [M+K]⁺ adducts can also be observed. |
| Application | High-throughput screening and analysis of dansylated peptides. nih.gov |
Spectroscopic Investigations of N Dansyl Dl Serine Cyclohexylammonium Salt
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like N-Dansyl-DL-serine cyclohexylammonium salt, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the nuclei present. However, due to the complexity of the molecule, which contains a dansyl group, a serine residue, and a cyclohexylammonium counterion, spectral overlap is common. u-tokyo.ac.jp 2D NMR techniques are therefore crucial for resolving these ambiguities. science.govyoutube.com
Correlation Spectroscopy (COSY): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For N-Dansyl-DL-serine, COSY spectra would reveal correlations between the α-proton and the β-protons of the serine moiety. It would also show the coupling network within the cyclohexyl ring of the counterion and within the aromatic system of the dansyl group. science.govsdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C coupling). youtube.com This is instrumental in assigning the carbon signals of the serine residue by correlating them with their attached protons (Cα-Hα, Cβ-Hβ). Similarly, the carbons of the cyclohexylammonium ring and the naphthalene (B1677914) ring can be assigned. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comsdsu.edu This technique is vital for piecing together the molecular structure by connecting different spin systems. For instance, HMBC can show a correlation between the serine α-proton and the carboxyl carbon, as well as correlations between protons on the naphthalene ring and the sulfonyl-bearing carbon, confirming the connectivity of the entire molecule. science.gov
The combination of these techniques allows for a complete and verified assignment of the molecular structure. science.gov
Table 1: Representative NMR Data for Structural Fragments of this compound Note: This table is illustrative of the types of data obtained from NMR spectroscopy and does not represent actual experimental values.
| Fragment | Atom | Technique | Expected Correlation |
|---|---|---|---|
| Serine | Hα / Hβ | COSY | Cross-peak indicates 3-bond coupling between the α- and β-protons. |
| Serine | Hα / Cα | HSQC | Cross-peak indicates a direct one-bond connection. |
| Serine | Hβ / Cα | HMBC | Cross-peak indicates a two-bond coupling, confirming the fragment. |
| Dansyl | Aromatic Protons | COSY | Reveals the connectivity and substitution pattern of the naphthalene ring. |
| Dansyl/Serine | Serine NH / Dansyl SO₂-C | HMBC | Cross-peak confirms the sulfonamide linkage between the dansyl group and the serine nitrogen. |
UV-Visible Absorption Spectroscopy of the Dansyl Fluorophore
UV-Visible absorption spectroscopy is used to study the electronic transitions within a molecule. For N-Dansyl-DL-serine, the absorption spectrum is dominated by the dansyl group, which acts as the chromophore. The naphthalene ring system within the dansyl moiety is responsible for strong absorption in the ultraviolet region. Typically, dansyl derivatives exhibit multiple absorption bands. researchgate.netiosrjournals.org The spectrum generally shows a strong absorption peak in the range of 328-335 nm, which is characteristic of the dansyl chromophore. researchgate.net
Table 2: Typical UV-Visible Absorption Maxima for Dansyl Derivatives
| Wavelength Range (nm) | Attribution |
|---|---|
| ~250 nm | Electronic transitions within the naphthalene ring system. |
Fluorescence Spectroscopy of N-Dansyl-DL-serine
The most prominent feature of N-Dansyl-DL-serine is its fluorescence, which is conferred by the dansyl group. This property is the basis for its use in highly sensitive detection methods. researchgate.net
Dansyl derivatives are widely used as fluorescent probes. mdpi.com Dansyl chloride reacts with primary and secondary amines, such as the amino group in serine, to yield highly fluorescent sulfonamide adducts. researchgate.net The resulting N-Dansyl-DL-serine exhibits a strong fluorescence emission, typically in the green region of the visible spectrum, with an emission maximum often centered around 520-540 nm. mdpi.commdpi.com This strong emission, combined with a large Stokes shift (the difference between the absorption and emission maxima), makes it an excellent probe for fluorometric assays, minimizing self-absorption effects. researchgate.net Such assays are used for the quantification of amino acids and for studying interactions in biological systems. sigmaaldrich.comnih.gov
The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment. researchgate.net The excited state of the dansyl fluorophore has a more pronounced charge-transfer character than its ground state. mdpi.com In polar solvents, the solvent molecules can reorient around the excited-state dipole, leading to a stabilization of the excited state. This stabilization lowers the energy of the emitted photon, resulting in a shift of the emission maximum to longer wavelengths (a red shift). nih.gov Conversely, in non-polar or hydrophobic environments, the emission maximum is shifted to shorter wavelengths (a blue shift), and the fluorescence intensity often increases. This solvatochromic effect makes N-Dansyl-DL-serine a useful probe for investigating the polarity of microenvironments, such as protein binding sites. nih.gov The fluorescence emission has been observed to be strongly dependent on the presence of water in aqueous-organic solvent mixtures. nih.gov
Table 3: Effect of Solvent Polarity on Dansyl Fluorescence Emission
| Solvent Type | Effect on Emission Wavelength | Effect on Emission Intensity | Typical Emission Max (nm) |
|---|---|---|---|
| Non-polar (e.g., Cyclohexane) | Blue-shift (shorter wavelength) | Higher | ~470-500 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for each of its structural components.
Dansyl Group: The spectrum would show strong bands corresponding to the S=O stretching vibrations of the sulfonamide group (typically around 1350-1315 cm⁻¹ and 1170-1150 cm⁻¹). Aromatic C=C stretching vibrations from the naphthalene ring would appear in the 1600-1450 cm⁻¹ region.
Serine Moiety: The carboxylate group (COO⁻) would exhibit strong asymmetric and symmetric stretching bands. The asymmetric stretch is typically found around 1590 cm⁻¹, while the symmetric stretch is near 1411 cm⁻¹. researchgate.net The hydroxyl (-OH) group of the serine side chain would produce a broad absorption band, typically in the 3400-3200 cm⁻¹ range, indicative of hydrogen bonding.
Cyclohexylammonium Cation: The protonated amino group (NH₃⁺) of the counterion, along with the N-H of the sulfonamide, would contribute to broad absorption in the 3300-2500 cm⁻¹ range. researchgate.net C-H stretching vibrations from the saturated cyclohexyl ring would be observed just below 3000 cm⁻¹.
The collective IR spectrum provides a unique fingerprint for the compound, confirming the presence of all key functional groups. mdpi.com
Table 4: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group / Moiety |
|---|---|---|
| 3400–3200 | O–H stretch | Serine hydroxyl group |
| 3300–2500 | N–H stretch | Sulfonamide N-H and Cyclohexylammonium NH₃⁺ |
| < 3000 | C–H stretch | Cyclohexyl and Serine aliphatic C-H |
| ~1590 | C=O asymmetric stretch | Serine carboxylate (COO⁻) researchgate.net |
| 1600–1450 | C=C stretch | Naphthalene aromatic ring |
| ~1411 | C=O symmetric stretch | Serine carboxylate (COO⁻) researchgate.net |
| ~1330 | S=O asymmetric stretch | Sulfonamide (SO₂N) |
Advanced Research Applications of N Dansyl Dl Serine As a Biochemical Probe
Utilization as a Fluorescent Marker in Protein and Peptide Studies
The intrinsic fluorescence of dansylated amino acids provides a mechanism for labeling and visualizing proteins and peptides. This labeling can be achieved through chemical modification of existing proteins or by incorporating the fluorescent amino acid directly into the polypeptide chain during synthesis.
A sophisticated method for site-specific protein labeling involves the genetic incorporation of unnatural amino acids (UAAs) bearing fluorescent tags. springernature.com This strategy allows for the precise placement of a probe like a dansylated amino acid at a desired position within a protein's structure. The process utilizes an expanded genetic code, typically involving an amber nonsense codon (TAG) and a corresponding orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govnih.gov
The synthetase is engineered to specifically recognize the unnatural amino acid (e.g., dansylalanine) and charge it onto the orthogonal tRNA. nih.gov This tRNA, in turn, recognizes the amber stop codon in the messenger RNA (mRNA) sequence and inserts the fluorescent amino acid into the growing polypeptide chain during translation. nih.gov This technique has been successfully demonstrated in organisms from E. coli to mammalian cells. springernature.com By replacing a specific natural amino acid with a fluorescent counterpart, researchers can create proteins with a built-in probe for spectroscopic analysis without the need for post-translational chemical modification, which can sometimes be non-specific. nih.govresearchgate.net
Table 1: Key Components for Genetic Encoding of Dansyl-Amino Acids
| Component | Function | Reference |
|---|---|---|
| Unnatural Amino Acid (UAA) | Dansylalanine or a similar dansyl-amino acid derivative that acts as the fluorescent probe. | nih.gov |
| Amber Stop Codon (TAG) | A nonsense codon introduced at the target site in the gene's coding sequence. | nih.gov |
| Orthogonal tRNA | An engineered transfer RNA that recognizes the amber stop codon but is not recognized by endogenous synthetases. | nih.gov |
| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | An engineered enzyme that specifically attaches the UAA to the orthogonal tRNA. | nih.gov |
The dansyl group serves as an excellent probe for studying protein structure and dynamics because its fluorescence emission is highly dependent on the surrounding environment. mdpi.com When a dansyl-tagged protein undergoes a conformational change, such as during folding, unfolding, or ligand binding, the dansyl moiety may be exposed to a different microenvironment (e.g., moving from a polar aqueous environment to a nonpolar hydrophobic pocket). nih.gov This change in polarity causes a detectable shift in the fluorescence emission spectrum, typically a blue shift (to shorter wavelengths) and an increase in quantum yield as the environment becomes more hydrophobic. nih.gov
Researchers have utilized dansyl chloride to covalently label solvent-accessible lysine (B10760008) residues on proteins like myoglobin (B1173299) and alcohol dehydrogenase. researchgate.netnih.gov By monitoring fluorescence changes, they can investigate protein stability, folding pathways, and conformational dynamics. mdpi.comresearchgate.net This method is advantageous because the dansyl group is relatively small, minimizing the risk of perturbing the protein's native structure, a potential issue with larger fluorescent probes. mdpi.commdpi.com Combining dansyl labeling with techniques like native mass spectrometry and ion mobility mass spectrometry allows for sensitive detection of subtle changes in protein structure. nih.govosti.gov
Table 2: Comparison of Dansyl Probes with Other Fluorescent Labels
| Feature | Dansyl Chloride (DnsCl) | Fluorescein Isothiocyanate (FITC) | Tetramethylrhodamine N-succinimidyl ester (TMR-SE) |
|---|---|---|---|
| Labeling Reaction | Reacts with primary amines (e.g., Lysine) | Reacts with primary amines | Reacts with primary amines |
| Spectroscopic Property | Environment-sensitive fluorescence | High quantum yield, pH-sensitive | High quantum yield, photostable |
| Size | Small, less likely to perturb protein structure | Bulkier than Dansyl | Bulkier than Dansyl |
| Primary Application | Probing conformational changes, binding events | General protein labeling, immunofluorescence | General protein labeling, FRET |
Data synthesized from references mdpi.comresearchgate.net.
Ligand Binding Studies and Receptor Characterization
Dansylated amino acids are valuable tools for characterizing ligand binding to macromolecules, including plasma proteins and cell surface receptors. The displacement of a fluorescent probe from its binding site by a competing ligand results in a change in fluorescence, allowing for the determination of binding affinities and the identification of binding sites.
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is responsible for transporting a wide variety of endogenous and exogenous compounds, including many drugs. semanticscholar.org HSA possesses two primary drug-binding sites, known as Sudlow's Site I and Site II. nih.govnih.gov Dansylated amino acids have been instrumental as fluorescent markers to map these sites due to their selective binding. nih.govresearchgate.net
Structural studies, including co-crystal structures, have revealed the basis for this selectivity. nih.govresearchgate.net The binding affinity and specificity are determined by the properties of the amino acid side chain attached to the dansyl group. nih.gov For example, dansylated amino acids with specific characteristics preferentially bind to one site over the other. This selective interaction makes them ideal probes for competitive displacement assays to determine where other molecules, such as new drug candidates, bind to HSA. nih.govnih.gov The dansyl moiety itself typically anchors within a hydrophobic pocket, forming key interactions, while the amino acid portion provides additional specificity. semanticscholar.org
Table 3: Binding Specificity of Dansylated Amino Acids to Human Serum Albumin (HSA)
| Dansylated Amino Acid | Primary Binding Site on HSA | Structural Sub-domain | Reference |
|---|---|---|---|
| Dansyl-L-asparagine | Site I | IIA | nih.govresearchgate.net |
| Dansyl-L-glutamate | Site I | IIA | nih.govresearchgate.net |
| Dansyl-L-arginine | Site I | IIA | nih.govresearchgate.net |
| Dansyl-L-norvaline | Site II | IIIA | researchgate.net |
| Dansyl-L-phenylalanine | Site II | IIIA | researchgate.net |
| Dansylsarcosine | Site II | IIIA | nih.govresearchgate.net |
Substrate Specificity Profiling in Enzyme Assays (e.g., Serine Proteases)
Determining the substrate specificity of enzymes is crucial for understanding their biological function and for designing specific inhibitors. Proteases, which catalyze the cleavage of peptide bonds, often exhibit high specificity for the amino acid sequences they recognize. nih.gov Fluorogenic substrates are widely used to profile this specificity in a high-throughput manner. nih.gov
These substrates are typically short peptides that contain a fluorescent reporter group (fluorophore) and a quencher. In the intact peptide, the fluorescence is quenched. Upon cleavage of a specific peptide bond by a protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
While not explicitly detailed in the provided sources for N-Dansyl-DL-serine itself, the principle allows for its use in such assays. A peptide library could be synthesized incorporating N-Dansyl-serine at or near the scissile bond. By screening a protease against this library, researchers could determine if the enzyme has a preference for cleaving peptides containing a serine residue at a particular position. The dansyl group would act as the fluorescent reporter. This approach has been used with other fluorophores, such as coumarin, to successfully map the specificity of numerous serine and cysteine proteases by screening libraries of thousands of distinct peptide substrates. nih.gov The results of these screens provide a detailed map of the enzyme's preferences at different positions relative to the cleavage site (e.g., P1, P2, P1'), which is fundamental to understanding its biological role and for drug design. nih.gov
Table 4: General Format of a Fluorogenic Peptide Substrate for Protease Assays
| Component | Example | Function | Reference |
|---|---|---|---|
| N-terminal blocking group | Acetyl (Ac) | Prevents degradation by exopeptidases. | nih.gov |
| Peptide Sequence | Ac-Ala-X-X-(Arg/Lys)- | The variable sequence recognized by the protease. 'X' represents different amino acids. | nih.gov |
| Fluorophore | Coumarin (or Dansyl group) | The fluorescent reporter group that is released upon cleavage. | nih.gov |
| Quencher (if applicable) | (Not always a separate molecule) | Suppresses the fluorescence of the fluorophore in the intact substrate. |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the optimized geometry and electronic properties of molecules like N-Dansyl-DL-serine.
Recent studies on dansyl chloride, the parent compound of the dansyl group, have utilized DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to determine its structural characteristics. researchgate.net Such calculations can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For dansyl chloride, time-dependent DFT (TD-DFT) has been employed to measure these electronic properties. researchgate.net
While specific DFT studies on N-Dansyl-DL-serine cyclohexylammonium salt are not widely available, the principles from related molecules can be applied. A DFT analysis of this compound would involve optimizing the geometry of the N-dansyl-serine anion and the cyclohexylammonium cation separately and as an ion pair to understand their interactions. The calculations would reveal the distribution of electron density and the electrostatic potential, highlighting the regions of the molecule that are electron-rich or electron-poor. This information is crucial for understanding its reactivity and interaction with other molecules.
Table 1: Representative DFT-Calculated Electronic Properties of a Dansyl Moiety
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical stability and reactivity of the molecule. |
Note: The data in this table is illustrative and based on typical values for dansyl compounds. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations of Dansyl-Tagged Biomolecules
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. They are particularly valuable for understanding the dynamic behavior and interactions of fluorescently labeled biomolecules in solution.
A notable application of MD simulations in this area is the investigation of the chiral recognition of dansyl amino acids by molecular micelles. nsf.govtdl.orgscirp.org In one such study, the binding of D- and L-enantiomers of several dansyl amino acids (including Dansyl-Leucine, Dansyl-Norleucine, Dansyl-Tryptophan, and Dansyl-Phenylalanine) to a chiral selector was explored. nsf.govtdl.orgscirp.org These simulations can calculate the binding free energy, which indicates the strength of the interaction between the dansylated amino acid and its binding partner. nsf.govtdl.org
For example, the binding free energy for the L-enantiomers was found to be more negative than for the D-enantiomers, indicating a stronger binding interaction, which was consistent with experimental observations. tdl.org The simulations also provide detailed insights into the specific molecular interactions, such as hydrogen bonds, that govern this chiral recognition. nsf.govscirp.org By analyzing the hydrogen bond occupancies, researchers can identify the key interactions responsible for the differential binding of enantiomers. nsf.gov
Table 2: Illustrative Binding Free Energies of Dansyl Amino Acid Enantiomers
| Dansyl Amino Acid | Enantiomer | Binding Free Energy (kJ·mol⁻¹) |
| Dansyl-Leucine | L | -21.89 |
| D | -14.58 | |
| Dansyl-Norleucine | L | -22.18 |
| D | -15.95 | |
| Dansyl-Tryptophan | L | -21.33 |
| D | -13.64 | |
| Dansyl-Phenylalanine | L | -13.33 |
| D | -12.10 |
Source: Adapted from Garcia, M., et al. (2021). tdl.org
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are also extensively used to predict spectroscopic parameters and perform conformational analysis, which are essential for interpreting experimental data.
DFT and TD-DFT are powerful tools for predicting various spectra. For instance, the UV-Visible spectrum of dansyl chloride has been recorded and analyzed with the help of TD-DFT calculations. researchgate.net These calculations can predict the wavelengths of maximum absorbance (λmax) and assign them to specific electronic transitions, such as π → π* and n → π* transitions. The predicted spectra can then be compared with experimental results to validate the computational model. mdpi.com
Similarly, DFT can be used to calculate NMR chemical shifts. The gauge-independent atomic orbital (GIAO) method is commonly employed for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. nih.gov This is invaluable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule.
Future Directions and Emerging Research Avenues
Integration of N-Dansyl-DL-serine Cyclohexylammonium Salt in Multi-Omics Research
The comprehensive analysis of biological systems through multi-omics approaches—integrating genomics, proteomics, metabolomics, and transcriptomics—offers a holistic view of cellular function and disease. Dansylated amino acids, including N-Dansyl-DL-serine, are becoming increasingly vital in the metabolomics arm of these studies.
Metabolomics, the large-scale study of small molecules or metabolites, provides a direct functional readout of cellular activity. nih.gov Derivatization with dansyl chloride is a robust method for analyzing metabolites bearing primary and secondary amines, such as amino acids. nih.gov This process significantly enhances their detection by liquid chromatography-mass spectrometry (LC-MS), a cornerstone technique in metabolomics. nih.govspringernature.com The dansyl group improves the retention of polar amino acids on reverse-phase chromatography columns and boosts the signal in positive mode electrospray ionization. nih.gov
Future multi-omics research will leverage these benefits to achieve more profound insights. For instance, by correlating quantitative changes in the metabolome (including serine levels measured via dansylation) with proteomic data, researchers can build more accurate models of metabolic pathways and their regulation. nih.govresearchgate.net An integrated analysis of proteomics and metabolomics data can reveal disruptions in specific pathways, such as amino acid metabolism, that might be missed when looking at each omic layer independently. nih.govfrontiersin.org This approach is critical for understanding complex diseases where metabolic reprogramming is a key feature, and for identifying novel biomarkers and therapeutic targets. nih.govnih.gov
Isotope labeling techniques, where metabolites from different samples are labeled with light (¹²C) or heavy (¹³C) dansyl chloride, allow for precise relative and absolute quantification of hundreds of metabolites simultaneously. acs.orgspringernature.com This differential labeling strategy is exceptionally powerful for comparative metabolomics, enabling the identification of subtle but significant metabolic shifts between healthy and diseased states, which can then be correlated with proteomic and genomic data for a complete systems-level understanding. acs.org
Development of Novel Derivatization Strategies for Enhanced Analytical Performance
While dansylation is a well-established and effective method, ongoing research aims to refine the process for greater efficiency, speed, and applicability. The core reaction involves dansyl chloride reacting with the primary amino group of serine at an optimal pH of around 9.5. bsu.eduusda.gov However, the reaction can be affected by side reactions, such as the hydrolysis of dansyl chloride, which can impact reproducibility. bsu.edu
Future strategies will focus on several key areas of improvement:
Reaction Optimization: Further optimization of reaction conditions, including solvent composition, temperature, and pH, can enhance derivatization efficiency and minimize the formation of byproducts like dansyl-sulfonic acid and dansylamide. bsu.eduresearchgate.net
Quenching Efficiency: The development of more effective quenching agents to terminate the reaction precisely is crucial. While reagents like ammonium (B1175870) hydroxide (B78521) are used, they can sometimes interfere with the chromatographic separation of certain dansylated amino acids. bsu.edu Novel quenchers that are inert and easily separated are an active area of interest.
Automation and Miniaturization: Adapting the derivatization protocol for automated, high-throughput platforms is a major goal. This involves developing methods that are robust and require minimal manual intervention, making large-scale metabolomic studies more feasible. springernature.comkisti.re.kr
Expanded Analyte Coverage: Research is underway to modify the dansylation process to simultaneously derivatize a broader range of biomolecules in a single run, such as amino acids and polyamines, which would increase analytical throughput and provide more comprehensive metabolic snapshots. usda.gov
The following table summarizes key areas for advancement in derivatization strategies.
| Area of Development | Objective | Potential Impact |
| Reaction Kinetics | Accelerate the derivatization reaction time. | Increased sample throughput for large-scale screening. |
| Reagent Stability | Develop more stable dansylating agents. | Improved reproducibility and reduced reagent degradation. |
| Byproduct Minimization | Optimize conditions to reduce dansyl-OH and Dns-NH2 formation. | Cleaner chromatograms and more accurate quantification. bsu.edu |
| Selective Derivatization | Design reagents that target specific amine-containing subclasses. | Reduced sample complexity and enhanced detection of low-abundance metabolites. |
Design of Advanced Fluorescent Probes Based on the Dansyl Moiety
The dansyl group is an excellent fluorophore, known for its strong fluorescence, sensitivity to the local environment, and large Stokes shift. rsc.orgmdpi.com These properties make it an ideal building block for creating advanced fluorescent probes for detecting specific ions and biomolecules.
Current research is focused on designing novel sensors where the dansyl moiety is chemically linked to a recognition unit that selectively binds to a target analyte. This binding event triggers a change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"). mdpi.comrsc.org
Examples of emerging research in this area include:
Ion Sensing: Dansyl-based probes have been synthesized for the highly selective detection of metal ions like mercury (Hg²⁺). mdpi.com These probes often work by a photoinduced electron transfer (PET) mechanism, where the binding of the metal ion disrupts the PET process and modulates the fluorescence output.
Biomolecule Detection: Researchers have developed dansyl-based probes for detecting biologically important amino acids like cysteine. rsc.org These probes can be designed to operate via a "d-PeT" (donor-excited photoinduced electron transfer) switching mechanism, providing a highly selective and sensitive response that can be used for imaging in living cells. rsc.orgrsc.org
Pro-fluorescent Radicals: A novel class of hybrid compounds incorporates a dansyl fluorophore and a free radical precursor in the same molecule. nih.gov The presence of the free electron in the radical state quenches the fluorescence. When the radical is scavenged, the fluorescence is restored. These "pro-fluorescent" probes could find applications in studying oxidative stress and other radical-mediated chemical processes. nih.gov
The design principles for these advanced probes are summarized below.
| Probe Design Strategy | Mechanism of Action | Target Analyte Example |
| Ion-Chelation | Fluorescence quenching or enhancement upon metal ion binding. | Mercury (Hg²⁺) mdpi.com |
| d-PeT Switching | Modulation of photoinduced electron transfer upon analyte binding. | Cysteine rsc.org |
| Pro-fluorescent Radical | Fluorescence quenching by an intramolecular free radical. | Reactive Oxygen Species |
Microscale and Automated Analytical Systems for Dansyl Amino Acid Analysis
The drive for higher throughput, lower sample consumption, and reduced costs is pushing analytical chemistry towards miniaturization and automation. N-Dansyl-DL-serine and other dansylated amino acids are well-suited for these next-generation platforms.
Microscale Systems: Micellar electrokinetic capillary chromatography (MECC) is a high-efficiency separation technique that can analyze dozens of dansylated amino acids in a single run, with detection limits in the femtomole range (3-6 fmol). nih.gov The high resolving power and minimal sample volume requirements of capillary-based systems make them ideal for analyzing precious biological samples. nih.gov
Automated High-Throughput Screening (HTS): Automation is key to unlocking the full potential of dansylation for large-scale studies. Automated systems that combine robotic liquid handling with analytical instruments like HPLC or mass spectrometers can process hundreds or even thousands of samples per day. kisti.re.krresearchgate.netautomata.tech Platforms using acoustic droplet ejection mass spectrometry can achieve analysis speeds of seconds per sample, enabling ultrahigh-throughput screening for industrial strain development or drug discovery. nih.govnih.gov
These automated systems are transforming reaction screening, enzyme assays, and metabolomic profiling. researchgate.net By integrating automated dansylation protocols, researchers can rapidly analyze the amino acid content of vast sample libraries, accelerating the pace of discovery in fields ranging from synthetic biology to clinical diagnostics. nih.gov
Q & A
Basic: What synthetic routes and characterization methods are recommended for N-Dansyl-DL-serine cyclohexylammonium salt?
Synthesis typically involves dansylation of DL-serine followed by salt formation with cyclohexylamine. Key steps include:
- Dansylation : React DL-serine with dansyl chloride under basic conditions (pH 8-9) to attach the fluorescent dansyl group .
- Salt Formation : Neutralize the carboxylic acid group of dansyl-DL-serine with cyclohexylamine in a polar solvent (e.g., methanol), followed by crystallization .
- Characterization : Use /-NMR to confirm dansyl group attachment and salt formation. Mass spectrometry (ESI-MS) verifies molecular weight, while X-ray crystallography resolves stereochemistry and crystal packing .
Basic: How should this compound be stored to maintain stability?
- Temperature : Store at 0–6°C to prevent decomposition, as cyclohexylammonium salts are sensitive to thermal degradation .
- Moisture Control : Keep in a desiccator with silica gel, as hygroscopic properties may alter crystallinity .
- Light Protection : Shield from light to avoid dansyl group photobleaching, which compromises fluorescence applications .
Advanced: What strategies address crystallization challenges for X-ray structure determination of this compound?
- Solvent Selection : Use mixed solvents (e.g., methanol/water) to optimize crystal growth. Cyclohexylammonium salts often form hydrogen-bonded networks, as seen in related structures .
- Cryoprotection : Flash-cool crystals in liquid nitrogen with 20–25% glycerol to mitigate radiation damage during data collection .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for disordered cyclohexyl groups. Validate using R-factor convergence (<5%) and residual electron density maps .
Advanced: How can enantiomeric purity of DL-serine be assessed in this compound?
- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) and UV/fluorescence detection. Dansyl fluorescence enhances sensitivity .
- NMR Chiral Shift Reagents : Add Eu(hfc) to resolve enantiomer signals in -NMR spectra .
- Polarimetry : Compare optical rotation with pure L- and D-enantiomer standards, though sensitivity may be limited for racemic mixtures .
Basic: What spectroscopic techniques are optimal for quantifying this compound in biological matrices?
- Fluorescence Spectroscopy : Excitation at 340 nm, emission at 510 nm (λ/λ) with a calibration curve (1–100 µM). Correct for matrix autofluorescence using blank samples .
- HPLC with Fluorescence Detection : C18 column, acetonitrile/water gradient (0.1% TFA), and dansyl-specific detection. Limit of quantification (LOQ) typically reaches 0.1 µM .
Advanced: How can fluorescence quenching be minimized in protein-binding studies?
- Buffer Optimization : Use low-ionic-strength buffers (e.g., 10 mM Tris-HCl, pH 7.4) to reduce collisional quenching. Avoid iodide/bromide ions, which quench dansyl fluorescence .
- Static Quenching Mitigation : Pre-incubate the compound with proteins to stabilize binding, reducing free dansyl groups susceptible to environmental quenching .
- Lifetime Measurements : Time-resolved fluorescence distinguishes static vs. dynamic quenching, guiding data interpretation .
Advanced: How do hydrogen-bonding interactions in the crystal lattice affect solubility and reactivity?
- Solubility : Cyclohexylammonium salts exhibit lower aqueous solubility due to hydrophobic cyclohexyl groups but improved organic solvent compatibility (e.g., DMSO, methanol) .
- Reactivity : Hydrogen bonds between the ammonium group and dansyl carbonyl stabilize the crystal lattice, reducing reactivity in solid-state applications. Solvate with water or ethanol to modulate reactivity .
Basic: What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Cyclohexylamine derivatives can irritate mucous membranes .
- Ventilation : Use a fume hood during synthesis to avoid inhalation of amine vapors .
- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste, and decontaminate with 70% ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
